5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Overview
Description
“5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione” is a chemical compound . It’s a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .
Synthesis Analysis
The synthesis of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which includes “5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione”, has been reported . The process involves heating a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile and C2S in dry pyridine .Molecular Structure Analysis
The molecular structure of “5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione” is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . This scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Scientific Research Applications
Cancer Treatment: Protein Kinase Inhibition
Pyrimidine and its fused derivatives, including 5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione , have shown promise as protein kinase inhibitors for cancer treatment. By selectively inhibiting protein kinases, which are essential for controlling cell growth and metabolism, these compounds offer a strategic approach to cancer therapy .
Enzyme Interaction and Activity Enhancement
The presence of the pyrano[2,3-d]pyrimidine scaffold in derivatives of this compound is crucial for interactions with amino acids in enzyme sites. This interaction can enhance the activity of the compound, indicating its potential in developing drugs that target specific enzymes .
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit a wide range of biological activities, including antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Mode of Action
For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to cell proliferation, inflammation, and histamine response .
Pharmacokinetics
Most of the synthesized compounds related to this class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity where they emerged as potent inhibitors with high cytotoxicity against certain human cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds involves specific conditions such as heating under reflux with meona in buoh .
properties
IUPAC Name |
5-amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-4-12-8-6(7(5)11)9(15)14(3)10(16)13(8)2/h4H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCHHQGAWJFUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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